Benzothiazole, 4-chloro-2-(2-propynyloxy)-

Description

Overview of Benzothiazole (B30560) Heterocycles in Contemporary Chemical Research

Benzothiazoles are a class of heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. vulcanchem.com This bicyclic system is prevalent in numerous natural products and has become a cornerstone in medicinal chemistry and materials science. vulcanchem.com The benzothiazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Consequently, its derivatives have been extensively investigated and developed for a multitude of applications, including as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. Beyond pharmaceuticals, benzothiazole derivatives are utilized in the synthesis of dyes, in polymer chemistry, and as accelerators in the vulcanization of rubber. vulcanchem.com The sustained interest in this heterocyclic system stems from its rigid structure, diverse substitution patterns, and versatile chemical reactivity.

Historical Context of Benzothiazole Synthetic Advancements and Derivatives Research

The history of benzothiazole chemistry dates back to the late 19th century, with initial synthetic methods being developed by Hofmann. vulcanchem.com A significant breakthrough was Jacobson's preparation of benzothiazoles from the ring closure of 2-aminothiophenols, a method that remains fundamental to this day. Over the decades, a vast array of synthetic protocols has been established, often involving the condensation of 2-aminothiophenols with various electrophilic partners such as carboxylic acids, aldehydes, and acyl chlorides. vulcanchem.com Research into benzothiazole derivatives has been driven by the quest for new therapeutic agents and materials with novel properties. The modification of the benzothiazole core at various positions, particularly at the 2-position, has been shown to significantly influence its biological activity and chemical properties. This has led to the creation of extensive libraries of substituted benzothiazoles, each with potentially unique characteristics.

Structural Elucidation and Defining Features of 4-chloro-2-(2-propynyloxy)benzothiazole

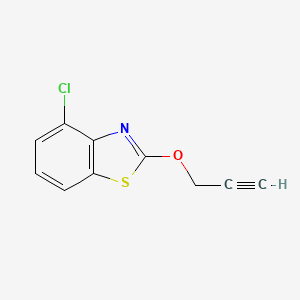

Benzothiazole, 4-chloro-2-(2-propynyloxy)- is a derivative of the benzothiazole core with two key substituents that define its structure and reactivity. Its formal IUPAC name is 4-chloro-2-(prop-2-yn-1-yloxy)-1,3-benzothiazole. The molecule consists of the planar benzothiazole ring system, which imparts rigidity. A chlorine atom is attached at the 4-position of the benzene ring, and a propargyloxy group (-O-CH₂-C≡CH) is linked to the 2-position of the thiazole ring.

The defining features are:

The Benzothiazole Core: Provides a stable, aromatic, and largely planar foundation.

The 4-Chloro Substituent: This electron-withdrawing group modifies the electronic properties of the benzothiazole ring system, influencing its reactivity and the chemical shifts of its protons and carbons in NMR spectroscopy.

The 2-(2-propynyloxy) Group: This is the most functionally significant feature for synthetic applications. The ether linkage connects a three-carbon chain containing a terminal alkyne. The terminal alkyne (C≡C-H) is a highly versatile functional group, ready to participate in a variety of carbon-carbon bond-forming reactions.

Table 1: Key Structural Features of Benzothiazole, 4-chloro-2-(2-propynyloxy)-

| Feature | Description | Significance |

| Core Structure | Benzene ring fused to a thiazole ring | Provides a rigid, aromatic scaffold common in bioactive molecules. |

| Substitution at C4 | Chlorine atom | Electron-withdrawing; modifies the electronic landscape of the ring system. |

| Substitution at C2 | Propargyloxy group (-O-CH₂-C≡CH) | Introduces a terminal alkyne for further functionalization. |

Rationale for Academic Investigation into the Benzothiazole, 4-chloro-2-(2-propynyloxy)- Scaffold

The academic interest in a molecule like Benzothiazole, 4-chloro-2-(2-propynyloxy)- is multifaceted. It serves as a valuable building block in organic synthesis. The rationale for its investigation is built upon the following points:

Convergence of Functionality: The molecule combines the proven biological relevance of the benzothiazole scaffold with the synthetic versatility of a terminal alkyne.

Access to Novel Derivatives: The propargyl group is a gateway to a wide array of other functional groups and molecular architectures through well-established chemical transformations.

Application in Click Chemistry: The terminal alkyne is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward and efficient conjugation of the benzothiazole moiety to other molecules, such as biomolecules, polymers, or other pharmacophores, to create novel hybrid structures.

Participation in Cross-Coupling Reactions: The terminal alkyne can readily undergo Sonogashira coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides. This provides a powerful tool for building more complex molecular frameworks.

Exploration of Structure-Activity Relationships: By using this scaffold, chemists can systematically synthesize a series of new benzothiazole derivatives and evaluate how the modifications, introduced via the alkyne handle, affect their chemical or biological properties.

In essence, Benzothiazole, 4-chloro-2-(2-propynyloxy)- is not typically an end-product itself, but rather a highly functionalized intermediate designed for the efficient construction of more complex and potentially useful molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-prop-2-ynoxy-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c1-2-6-13-10-12-9-7(11)4-3-5-8(9)14-10/h1,3-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCKHELQYHUVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=NC2=C(S1)C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398988 | |

| Record name | Benzothiazole, 4-chloro-2-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864409-91-6 | |

| Record name | Benzothiazole, 4-chloro-2-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzothiazole, 4 Chloro 2 2 Propynyloxy

Strategies for the Construction of the 4-chlorobenzothiazole (B1588817) Core

The formation of the benzothiazole (B30560) ring is a foundational step in heterocyclic chemistry, with several established pathways. For the specific synthesis of the 4-chloro substituted core, these general methods are adapted using appropriately substituted precursors.

The most common and direct route to benzothiazole derivatives involves the condensation and subsequent cyclization of 2-aminobenzenethiols with various carbon electrophiles. nih.gov To obtain the 4-chloro-substituted core, the required starting material is 2-amino-3-chlorobenzenethiol. This precursor can be reacted with a range of single-carbon reagents to form the thiazole (B1198619) ring.

Commonly employed methods include condensation with:

Aldehydes: This reaction, often catalyzed by an acid or an oxidizing agent, is a widely used method for synthesizing 2-substituted benzothiazoles. nih.govorganic-chemistry.org

Carboxylic Acids and Derivatives: Reagents such as carboxylic acids, acyl chlorides, and esters can be condensed with 2-aminobenzenethiols, typically under acidic conditions (e.g., using polyphosphoric acid) or at high temperatures, to yield 2-substituted benzothiazoles. mdpi.comnih.gov

Ketones: While less common for direct synthesis of 2-unsubstituted or simple 2-alkyl benzothiazoles, reactions with ketones can also lead to cyclization. mdpi.com

However, research has indicated that the position of substituents on the 2-aminobenzenethiol ring can significantly influence the reaction yield. For instance, in one study, the use of 2-amino-3-chlorobenzenethiol as a substrate resulted in only trace amounts of the desired benzothiazole product, highlighting a potential limitation of this approach. mdpi.com

Table 1: Representative Cyclization Reactions of 2-Aminobenzenethiols

| Reagent | Catalyst/Conditions | Product Type | Reference |

| Aromatic Aldehydes | SnP₂O₇, Heat | 2-Arylbenzothiazoles | mdpi.com |

| Carboxylic Acids | Polyphosphoric Acid (PPA), Heat | 2-Substituted Benzothiazoles | nih.gov |

| Acyl Chlorides | NaHSO₄-SiO₂, Solvent-free | 2-Substituted Benzothiazoles | mdpi.com |

| Nitriles | Copper Catalyst | 2-Substituted Benzothiazoles | organic-chemistry.org |

An alternative strategy for constructing the benzothiazole ring avoids the direct use of 2-aminobenzenethiols, which can be unstable. Instead, these methods utilize ortho-halogenated anilines as precursors. For the synthesis of 4-chlorobenzothiazole, a suitable starting material would be 2,6-dichloroaniline or a related compound.

Key approaches in this category include:

Reaction with Sulfur Reagents: Ortho-halogenated anilines can react with various sulfur-containing compounds, such as carbon disulfide or isothiocyanates, to build the thiazole ring. nih.govmdpi.com

Intramolecular Cyclization of Thioamides/Thioureas: A common two-step approach involves first reacting the ortho-haloaniline with a source of sulfur and carbon to form an N-(2-haloaryl)thioamide or thiourea intermediate. This intermediate then undergoes an intramolecular cyclization, often catalyzed by a transition metal like copper or palladium, to form the C-S bond and close the benzothiazole ring. nih.govnih.govindexcopernicus.com This method effectively circumvents the need for an ortho-halo substituent on the precursor, instead achieving direct functionalization of the ortho-aryl C-H bond in some cases. organic-chemistry.org

The synthesis of the benzothiazole ring is frequently facilitated by catalysts to improve yields, shorten reaction times, and enable milder reaction conditions. A wide array of catalysts have been employed for the cyclization reactions mentioned previously.

Transition Metal Catalysis: Copper and palladium catalysts are particularly prevalent, especially for intramolecular cyclization reactions of N-(2-haloaryl)thioamides or N-arylthioureas. nih.govnih.gov Catalysts such as Cu(I), Pd(II), RuCl₃, and Pd(OAc)₂ have been successfully used in these transformations. nih.govnih.gov

Acid Catalysis: Brønsted acids like polyphosphoric acid (PPA) are standard for the condensation of 2-aminobenzenethiols with carboxylic acids. nih.gov Lewis acids such as samarium triflate have also been used to promote condensations with aldehydes in aqueous media. organic-chemistry.org

Green Catalysts: In line with the principles of green chemistry, heterogeneous catalysts and biocatalysts have been developed. Examples include silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂), tin pyrophosphate (SnP₂O₇), and enzymes like laccases, which offer advantages such as easy removal and reusability. mdpi.com

Photoredox Catalysis: Modern synthetic methods also employ visible-light-driven photoredox catalysis for the formation of benzothiazoles, offering metal-free reaction conditions under an air atmosphere. organic-chemistry.org

Introduction of the 2-(2-propynyloxy) Substituent

Once the 4-chlorobenzothiazole core is synthesized, the final step is the introduction of the 2-(2-propynyloxy) group. This is typically achieved through the formation of an ether linkage at the C-2 position of the benzothiazole ring. This process requires a precursor with a suitable leaving group or a reactive hydroxyl group at the 2-position.

A primary pathway for introducing the propargyl ether involves the O-alkylation of 4-chloro-2-hydroxybenzothiazole (which exists in tautomeric equilibrium with 4-chlorobenzothiazol-2(3H)-one).

The synthesis of this key intermediate generally proceeds in two steps from 2-amino-4-chlorobenzothiazole:

Diazotization: The 2-amino group is converted into a diazonium salt. This is then displaced by a halide (e.g., bromide or chloride) to form a 2-halo-4-chlorobenzothiazole. google.com

Hydrolysis: The resulting 2-halo-4-chlorobenzothiazole is hydrolyzed, typically using an aqueous base, to yield 4-chloro-2-hydroxybenzothiazole. High yields for this hydrolysis step have been reported. google.comgoogle.com

With the 4-chloro-2-hydroxybenzothiazole intermediate in hand, the propargyl group is introduced via a nucleophilic substitution reaction, such as the Williamson ether synthesis. The hydroxyl group is first deprotonated with a suitable base (e.g., potassium hydroxide, potassium carbonate) to form a more nucleophilic benzothiazol-2-oxide anion. This anion then reacts with a propargyl halide, such as propargyl bromide or propargyl chloride, to displace the halide and form the desired ether linkage. semanticscholar.org

Table 2: General Scheme for Propargyl Group Introduction via Alkylation

| Step | Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 1 | 2-Amino-4-chlorobenzothiazole | NaNO₂, HBr/HCl | Diazotization | 2-Bromo/Chloro-4-chlorobenzothiazole | google.com |

| 2 | 2-Halo-4-chlorobenzothiazole | NaOH(aq) / Dioxane-Water | Hydrolysis, Reflux | 4-Chloro-2-hydroxybenzothiazole | google.comgoogle.com |

| 3 | 4-Chloro-2-hydroxybenzothiazole | Propargyl Bromide | Base (e.g., K₂CO₃, KOH), Solvent (e.g., Acetone, THF) | Benzothiazole, 4-chloro-2-(2-propynyloxy)- | semanticscholar.orgjyoungpharm.org |

Beyond the alkylation of the 2-hydroxy intermediate, other etherification strategies can be envisioned. A plausible alternative involves the direct reaction of a 2-halo-4-chlorobenzothiazole (e.g., 2,4-dichlorobenzothiazole) with propargyl alcohol. In this scenario, propargyl alcohol, in the presence of a strong base, would form an alkoxide that could act as a nucleophile to displace the chlorine atom at the 2-position of the benzothiazole ring. The 2-position is generally more susceptible to nucleophilic attack than other positions on the heterocyclic ring. This method offers a more direct route from the diazotization product, bypassing the explicit hydrolysis and subsequent alkylation steps. google.com

The reaction of 2-(chloromethyl)-benzo[d]-thiazole with various hydroxyl-containing compounds in the presence of a base like potassium carbonate to form ether linkages has been documented, providing a precedent for this type of etherification on the benzothiazole scaffold. jyoungpharm.org Similarly, the reaction of other functionalized benzothiazoles with propargyl bromide has been shown to proceed efficiently, underscoring the utility of this reagent for incorporating the propargyl moiety. mdpi.com

Advanced Synthetic Protocols and Green Chemistry Considerations

The synthesis of benzothiazole derivatives has evolved significantly, with a growing emphasis on advanced protocols that align with the principles of green chemistry. These methodologies aim to reduce reaction times, minimize waste, and avoid the use of hazardous materials, offering sustainable alternatives to conventional synthetic routes. For the specific synthesis of Benzothiazole, 4-chloro-2-(2-propynyloxy)-, these advanced approaches focus on enhancing efficiency and environmental compatibility.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govscielo.br The application of microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times, increased product yields, and often, cleaner reactions with fewer side products compared to conventional heating methods. nih.govsemanticscholar.org

In a typical microwave-assisted procedure applicable to the synthesis of Benzothiazole, 4-chloro-2-(2-propynyloxy)-, a precursor such as 4-chloro-1,3-benzothiazol-2-ol would be reacted with 3-bromoprop-1-yne. The reaction vessel containing the reactants, often in a suitable high-boiling point solvent or sometimes under solvent-free conditions, is placed in a dedicated microwave reactor. ias.ac.in The mixture is then irradiated at a controlled temperature (e.g., 80-120°C) for a short duration, typically ranging from 5 to 20 minutes. ias.ac.inresearchgate.net This rapid energy input efficiently drives the nucleophilic substitution reaction to completion. The use of microwave heating offers a distinct advantage by significantly shortening the time required for synthesis, which might otherwise take several hours under traditional reflux conditions. semanticscholar.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Benzothiazole Derivatives

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | 5-20 minutes | 4-12 hours |

| Typical Yield | Often > 90% | 70-85% |

| Energy Input | Direct, rapid, uniform | Indirect, slow, potential for thermal gradients |

| Side Products | Minimized due to short reaction time | More prevalent |

Data compiled from general findings in microwave-assisted synthesis of heterocyclic compounds. nih.govsemanticscholar.org

In alignment with green chemistry principles, solvent-free and catalyst-free reaction conditions are highly desirable as they reduce environmental impact and simplify product purification. nih.gov The synthesis of benzothiazole derivatives can often be achieved under such eco-friendly conditions. researchgate.netorganic-chemistry.org

A solvent-free approach for related benzothiazole structures involves the direct reaction of starting materials in the absence of a solvent medium. nih.gov For example, the reaction between a 2-aminothiophenol derivative and an acyl chloride can proceed efficiently at room temperature under solvent-free conditions, yielding the corresponding benzothiazole in a short time. researchgate.net This methodology avoids the use of volatile and often toxic organic solvents, reducing waste and operational hazards.

Furthermore, certain synthetic pathways for benzothiazoles can proceed without the need for a catalyst. nih.govchemrxiv.org One such strategy involves the use of elemental sulfur as a traceless oxidizing agent in a reaction between an o-mercaptoaniline and an alkylamine under solvent-free conditions. organic-chemistry.org These catalyst-free methods are advantageous as they eliminate the cost and potential toxicity associated with metal or acid catalysts and circumvent the need for catalyst removal from the final product. The development of such protocols for Benzothiazole, 4-chloro-2-(2-propynyloxy)- would represent a significant advancement in its sustainable production. researchgate.net

Table 2: Overview of Green Chemistry Approaches to Benzothiazole Synthesis

| Methodology | Key Features | Advantages |

|---|---|---|

| Solvent-Free | Reactants are mixed directly without a solvent medium. nih.gov | Reduces solvent waste, minimizes toxicity, simplifies workup. researchgate.net |

| Catalyst-Free | The reaction proceeds without an external catalyst. beilstein-journals.org | Avoids catalyst cost and toxicity, eliminates catalyst separation steps. nih.gov |

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a final product that incorporates substantial portions of all the starting materials. mdpi.com MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate complex molecules from simple precursors. oiccpress.com

The synthesis of the benzothiazole scaffold is amenable to MCR strategies. A hypothetical one-pot, three-component reaction for a related benzothiazoloquinazolinone involves the cyclocondensation of a 2-aminobenzothiazole, an aromatic aldehyde, and dimedone under solvent-free conditions. oiccpress.com Applying this logic, a potential MCR for the core structure of Benzothiazole, 4-chloro-2-(2-propynyloxy)- could involve the reaction of 2-amino-3-chlorothiophenol, an appropriate carbonyl compound, and a third reactant to build the heterocyclic system in a single, efficient step. Isocyanide-based multicomponent reactions have also proven effective for creating fused heterocyclic systems under solvent- and catalyst-free conditions, offering another viable pathway for complex benzothiazole synthesis. beilstein-journals.orgbeilstein-journals.org The elegance of MCRs lies in their convergence and efficiency, making them an attractive modern approach for synthesizing diverse chemical libraries. nih.gov

Table 3: Hypothetical Multi-Component Reaction for a Benzothiazole Core

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| 2-Aminobenzothiazole | Aromatic Aldehyde | Active Methylene (B1212753) Compound (e.g., Dimedone) | Guanidinium chloride, Solvent-free | Benzothiazoloquinazolinone |

This table illustrates general MCR strategies that can be adapted for benzothiazole synthesis. beilstein-journals.orgoiccpress.com

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of Benzothiazole, 4-chloro-2-(2-propynyloxy)-, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and any byproducts. The specific techniques employed depend on the physical properties of the target compound and the nature of the impurities.

A standard workup procedure often begins by quenching the reaction mixture, for instance, by adding water. ias.ac.in The crude product is then typically extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane. ias.ac.in The combined organic layers are then washed with water or brine to remove water-soluble impurities, dried over an anhydrous drying agent like sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure to yield the crude solid or oil. ias.ac.in

Final purification is most commonly achieved through one of two main techniques:

Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For benzothiazole derivatives, silica gel is the most common stationary phase. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity, typically a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate. ias.ac.in The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the pure product. ias.ac.in

Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an excellent method for obtaining highly pure crystalline material. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly, causing the desired compound to crystallize out while impurities remain dissolved in the mother liquor. researchgate.net A common solvent for recrystallizing benzothiazole derivatives is ethanol (EtOH). researchgate.net The purified crystals are then collected by filtration.

Table 4: Summary of Purification Techniques

| Technique | Principle | Typical Application |

|---|---|---|

| Extraction | Partitioning of a solute between two immiscible liquid phases. | Initial separation of the crude product from the aqueous reaction mixture. |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Purification of complex mixtures or separation of products with similar polarities. ias.ac.in |

| Recrystallization | Purification of a solid based on differences in solubility between the compound and impurities. | Final purification of a solid crude product to obtain high-purity crystalline material. researchgate.net |

| Thin-Layer Chromatography (TLC) | A chromatographic technique used to monitor the progress of a reaction and identify appropriate solvent systems for column chromatography. ias.ac.in | Reaction monitoring and fraction analysis. |

Chemical Reactivity and Transformation Pathways of Benzothiazole, 4 Chloro 2 2 Propynyloxy

Reactions Involving the Terminal Alkyne Moiety (2-propynyloxy group)

The terminal alkyne (–C≡CH) is the most reactive site on the Benzothiazole (B30560), 4-chloro-2-(2-propynyloxy)- molecule, enabling a variety of addition and coupling reactions. This functionality allows for the covalent linkage of the benzothiazole scaffold to other molecules.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, reliability, and specificity in forming 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction covalently links a terminal alkyne, such as the one present in Benzothiazole, 4-chloro-2-(2-propynyloxy)-, with an azide-functionalized molecule. nih.gov The process is widely used in drug discovery, bioconjugation, and materials science due to its simple execution and the stability of the resulting triazole linkage. nih.govresearchgate.net

The reaction of 2-substituted benzothiazoles bearing a propargyl group with various azides proceeds efficiently in the presence of a copper(I) catalyst, yielding benzothiazole–triazole hybrid molecules. nih.gov Propargyl compounds, in general, exhibit an excellent combination of reactivity towards azides, ease of installation, and cost-effectiveness. nih.gov

Table 1: Overview of CuAAC Reaction

| Feature | Description |

|---|---|

| Reactants | Terminal alkyne (e.g., Benzothiazole, 4-chloro-2-(2-propynyloxy)-) and an organic azide (B81097). |

| Catalyst | Copper(I) species, often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate. beilstein-journals.org |

| Product | 1,4-disubstituted 1,2,3-triazole. nih.gov |

| Key Advantages | High yield, high regioselectivity, mild reaction conditions, and tolerance of a wide range of functional groups. beilstein-journals.org |

The mechanism of the CuAAC reaction has been the subject of extensive investigation, though some aspects remain under discussion due to the complex coordination chemistry of copper(I). researchgate.netbeilstein-journals.org The generally accepted pathway involves the formation of a copper(I) acetylide intermediate from the terminal alkyne of the benzothiazole derivative. nih.govbeilstein-journals.org

The catalytic cycle is understood to proceed through several key steps:

Formation of Copper(I) Acetylide : The copper(I) catalyst reacts with the terminal alkyne of Benzothiazole, 4-chloro-2-(2-propynyloxy)- to form a copper acetylide complex. nih.govbeilstein-journals.org

Coordination with Azide : The organic azide coordinates to the copper center of the acetylide complex.

Cycloaddition : A [3+2] cycloaddition occurs, leading to a six-membered copper-containing metallacycle (a cuprated triazolide). researchgate.net

Protonolysis : The copper-triazolide intermediate is protonated, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. researchgate.netresearchgate.net

Computational studies using Density Functional Theory (DFT) have been instrumental in exploring the reaction's intermediates and transition states. researchgate.netbeilstein-journals.org These studies support a stepwise mechanism over a concerted one in many cases and highlight the potential involvement of multinuclear copper clusters as the catalytically active species. researchgate.net The exact nature of the active catalyst can be influenced by the ligands, solvent, and copper source used. beilstein-journals.org

The CuAAC reaction is celebrated for its broad scope and compatibility with a vast array of functional groups. beilstein-journals.org This tolerance allows for the conjugation of complex molecules without the need for extensive use of protecting groups.

Scope:

Functional Group Tolerance : The reaction conditions are compatible with esters, amides, ethers, and thioethers, among other groups. beilstein-journals.org This makes it suitable for modifying peptides, proteins, and other biomolecules. beilstein-journals.org

Solvent Systems : CuAAC can be performed in a variety of solvents, including mixtures of water and alcohols, which is advantageous for biological applications. beilstein-journals.org

Alkyne Reactivity : Propargyl ethers, such as the 2-propynyloxy group on the benzothiazole, are highly effective substrates for CuAAC. nih.gov

Limitations:

Catalyst Toxicity : The use of copper can be a limitation for in vivo applications due to its cytotoxicity. nih.govmagtech.com.cn This has spurred the development of copper-free click reactions.

Side Reactions : Under certain conditions, oxidative homocoupling of the alkyne (Glaser coupling) can occur as a side reaction, though it is typically suppressed in standard CuAAC protocols. beilstein-journals.org When copper(I) iodide is used as the catalyst, the formation of 5-iodotriazoles has been observed as a byproduct. beilstein-journals.org

Substrate Instability : Certain alkynes, such as tertiary propargyl carbamates, can be prone to fragmentation induced by the copper catalyst. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that circumvents the need for a metal catalyst. magtech.com.cnnih.gov This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145), which readily undergoes a [3+2] cycloaddition with an azide at physiological temperatures. enamine.net

In the context of Benzothiazole, 4-chloro-2-(2-propynyloxy)-, the terminal alkyne itself is not strained. Therefore, for SPAAC to occur, the reaction partner would need to be a strained cyclooctyne if the benzothiazole moiety were modified to carry an azide group. The driving force for the reaction is the release of ring strain in the cyclooctyne. magtech.com.cn

Table 2: Comparison of Common Cyclooctynes Used in SPAAC

| Cyclooctyne | Key Features | Reactivity |

|---|---|---|

| DIFO (Difluorinated Cyclooctyne) | Electron-withdrawing fluorine groups enhance reactivity. nih.gov | High |

| DIBO (Dibenzocyclooctynol) | Fused aromatic rings increase strain and reactivity; stable and readily synthesized. nih.govnih.gov | Very High |

| BCN (Bicyclononyne) | Offers a balance of high reactivity and small size. enamine.net | High |

The development of SPAAC has been crucial for in vivo labeling of biomolecules where copper toxicity is a concern. nih.gov The rate of the reaction is highly dependent on the structure of the cyclooctyne. magtech.com.cn

The terminal alkyne of Benzothiazole, 4-chloro-2-(2-propynyloxy)- can also potentially participate as a dienophile in [4+2] Diels-Alder cycloadditions. In this type of reaction, the alkyne reacts with a conjugated diene to form a six-membered ring. The reactivity of the alkyne as a dienophile is generally enhanced by electron-withdrawing groups, although unactivated alkynes can also react under thermal conditions. researchgate.net

For instance, benzothiophene (B83047) analogues, which are structurally related to benzothiazoles, have been shown to undergo Diels-Alder reactions with alkynes upon heating, leading to the formation of dibenzothiophenes after the extrusion of carbon dioxide. rsc.org This demonstrates the feasibility of using alkyne dienophiles to construct complex polycyclic aromatic systems from benzothiazole-like precursors. The success and regiochemistry of such reactions would depend on the specific diene used and the reaction conditions. rsc.org

The terminal C-H bond of the propargyl group is susceptible to oxidative coupling reactions. These reactions typically involve a metal catalyst, often copper or palladium, and an oxidant to form a new carbon-carbon bond. researchgate.net

The most common oxidative coupling reaction for terminal alkynes is the Glaser coupling, which involves the homocoupling of two alkyne molecules to form a symmetric 1,3-diyne. This reaction is often catalyzed by copper salts in the presence of an oxidant like oxygen. beilstein-journals.org While sometimes an undesired side reaction in CuAAC, it can be a synthetically useful transformation for creating larger, conjugated systems. beilstein-journals.org

Furthermore, cross-dehydrogenative coupling reactions can link the terminal alkyne C(sp)-H bond with other X-H bonds (where X can be N, P, S, etc.), providing an atom-economical route to heteroatom-substituted alkynes. researchgate.net Ruthenium-catalyzed oxidative alkynylation can also couple terminal alkynes with alcohols or aldehydes to produce α,β-acetylenic ketones (ynones). nih.gov These pathways represent additional transformative potential for the alkyne moiety on the benzothiazole scaffold.

Hydration and Halogenation Reactions of the Triple Bond

The propargyl ether moiety contains a terminal triple bond that is susceptible to electrophilic addition reactions, including hydration and halogenation. These reactions typically proceed with high regioselectivity.

Hydration: The hydration of the terminal alkyne can lead to the formation of a methyl ketone derivative. While not directly reported for this specific molecule, the transformation is a fundamental reaction of terminal alkynes.

Halogenation: The triple bond readily undergoes halogenation. Electrophilic halogenations of propargyl alcohols and their derivatives can yield a variety of halo-functionalized products. escholarship.org For instance, direct reaction with reagents like N-iodosuccinimide (NIS) or trichloroisocyanuric acid (TCICA) can lead to dihalo-hydroxyketones from propargylic alcohols. nih.gov In the case of the subject compound, which is a propargyl ether, analogous reactions would be expected. Treatment with an electrophilic halogen source (X⁺), such as N-halosuccinimides, in the presence of water, would likely proceed through a halonium ion intermediate to yield an α,α-dihalo ketone derivative after hydrolysis. nih.gov The reaction with two equivalents of a halogen source like iodine or bromine would result in a tetrahalo-ether.

| Reagent | Expected Product Type | Reference Reaction |

|---|---|---|

| N-Iodosuccinimide (NIS), H₂O | α,α-Diiodo Ketone derivative | Dihalohydration of propargylic alcohols. nih.gov |

| Trichloroisocyanuric acid (TCICA), H₂O | α,α-Dichloro Ketone derivative | Dichlorohydration of propargylic alcohols. nih.gov |

| Iodine (I₂) | Tetraiodo-ether derivative | Direct halogenation of alkynes. escholarship.org |

| Bromine (Br₂) | Tetrabromo-ether derivative | Direct halogenation of alkynes. escholarship.org |

Transformations at the Chloro Substituent (4-position)

The chlorine atom at the C-4 position of the benzothiazole ring is a key site for modification via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The carbon-halogen bond on the benzothiazole ring is activated towards nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr). libretexts.org This reactivity is enhanced by the electron-withdrawing nature of the fused thiazole (B1198619) ring system. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequent loss of the chloride leaving group restores the aromaticity.

Studies on related heterocyclic systems, such as 2,4-dichloroquinazolines, have shown that the C-4 position is highly susceptible to regioselective nucleophilic attack. nih.gov This is attributed to the electronic properties of the heterocyclic ring, which make the C-4 carbon more electrophilic. nih.gov Therefore, a wide range of nucleophiles (e.g., amines, alkoxides, thiols) can be expected to displace the 4-chloro substituent on the title compound under suitable conditions, often requiring heat or a base.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the 4-position. youtube.com The 4-chloro substituent serves as an effective electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chlorobenzothiazole (B1588817) derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This method is highly versatile for introducing new aryl, heteroaryl, or vinyl groups. rsc.orgorganic-chemistry.org The reactivity of chloroarenes in Suzuki couplings can be lower than that of bromo or iodoarenes, often requiring more active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands. nih.gov Successful Suzuki couplings have been reported for structurally similar 4-bromobenzothiadiazoles, demonstrating the viability of this approach for functionalizing the C-4 position. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples the 4-chlorobenzothiazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for installing alkyne moieties, which can serve as handles for further chemical transformations. The reaction is typically carried out under mild conditions with a base such as an amine. organic-chemistry.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in pharmaceutical synthesis to avoid copper contamination. nih.gov

| Reaction Name | Coupling Partner | Typical Catalyst/Base System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd(OAc)₂, P(Cy)₃, K₃PO₄ | 4-Arylbenzothiazole derivative. nih.gov |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Alkynylbenzothiazole derivative. wikipedia.orgorganic-chemistry.org |

Reactivity of the Benzothiazole Nitrogen and Sulfur Atoms

The heteroatoms of the benzothiazole ring possess their own distinct reactivity, allowing for transformations that modify the core heterocyclic structure.

The nitrogen atom in the benzothiazole ring is weakly basic and can act as a nucleophile, reacting with alkylating agents to form N-alkylated benzothiazolium salts. thieme-connect.de This process is known as quaternization. Studies on the quaternization of benzothiazole have shown that the reaction proceeds efficiently with various alkyl halides (iodides, bromides, and chlorides). researchgate.net The reactivity of the alkylating agent generally follows the order R-I > R-Br > R-Cl. researchgate.net These reactions can often be performed under solvent-free conditions at elevated temperatures, leading to nearly quantitative yields of the corresponding benzothiazolium salts, which are precursors to ionic liquids. researchgate.net

Oxidation: The benzothiazole ring system can undergo oxidation at several positions. Atmospheric oxidation by hydroxyl radicals has been shown to result in the hydroxylation of the benzene (B151609) portion of the ring, forming various hydroxybenzothiazole isomers. nih.govacs.org More aggressive oxidation can lead to the cleavage of the thiazole ring. For example, treatment of benzothiazole derivatives with magnesium monoperoxyphthalate (MMPP) in an alcohol solvent can result in an oxidative ring-opening to yield acylamidobenzene sulfonate esters. scholaris.caresearchgate.net This reaction is proposed to proceed via nucleophilic attack of water, facilitated by the oxidant, which opens the thiazole ring to a thiol intermediate that is subsequently oxidized to the sulfonate ester. scholaris.ca

Reduction: The reduction of the benzothiazole core itself is less commonly described than its oxidation. The heterocycle is generally stable to many reducing agents. However, under specific conditions, such as catalytic hydrogenation, reduction of the ring system may be possible, though this is often challenging without affecting other functional groups.

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive technique, offering intricate details about the carbon-hydrogen framework of a molecule.

Chemical Shift Analysis and Coupling Pattern Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of Benzothiazole (B30560), 4-chloro-2-(2-propynyloxy)- is anticipated to display characteristic signals that correspond to the protons of the aromatic benzothiazole core and the propargyloxy side chain.

The aromatic region is expected to present a complex multiplet for the three protons on the substituted benzene (B151609) ring, likely resonating between δ 7.0 and 8.0 ppm. The electron-withdrawing nature of the chlorine atom at the 4-position will exert a deshielding effect on the neighboring protons.

The propargyloxy moiety is characterized by two key signals. The methylene (B1212753) protons (-O-CH₂-), situated between the ether oxygen and the alkyne, are predicted to appear as a doublet near δ 5.14 ppm, with a small coupling constant (J) of approximately 2.4 Hz, a result of long-range coupling to the terminal alkyne proton. mdpi.com The terminal acetylenic proton (-C≡C-H) is expected to be observed as a triplet around δ 2.56 ppm with a J value of about 2.3 Hz. mdpi.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each unique carbon atom within the molecule. For Benzothiazole, 4-chloro-2-(2-propynyloxy)- , several distinct resonances are predicted. The carbon atoms of the benzothiazole ring system are expected in the aromatic region (typically δ 110-160 ppm). The chemical shifts of the carbon atom bonded to chlorine (C-4) and the carbons of the thiazole (B1198619) ring (C-2 and C-7a) will be significantly influenced by the attached heteroatoms. The C-4 carbon is likely to resonate in the δ 125-140 ppm range. The C-2 carbon, being bonded to both nitrogen and the oxygen of the propargyloxy group, will likely be found at a lower field.

The propargyloxy side chain will contribute three specific carbon signals. The methylene carbon (-O-CH₂-) is anticipated to be in the range of δ 55-65 ppm. The two sp-hybridized carbons of the alkyne (-C≡C-) will show characteristic chemical shifts, with the terminal carbon appearing around δ 75-80 ppm and the internal carbon resonating in a similar region.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | - |

| -O-CH₂- | ~5.14 (d, J ≈ 2.4 Hz) | 55 - 65 |

| -C≡C-H | ~2.56 (t, J ≈ 2.3 Hz) | 75 - 80 |

| Aromatic-C | - | 110 - 160 |

| C-Cl | - | 125 - 140 |

| C-S/N | - | Lower field |

| -C≡C- | - | 75 - 80 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To achieve unambiguous assignment of all proton and carbon signals and to piece together the molecular connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would map out the proton-proton coupling networks. It would be expected to show a correlation between the methylene protons and the terminal acetylenic proton of the propargyloxy group, confirming their through-bond relationship. This technique would also be crucial in deciphering the spin-spin coupling system of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton to its attached carbon atom. This would enable the straightforward assignment of all protonated carbons in the molecule.

Infrared Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule through their characteristic vibrational frequencies.

The FT-IR spectrum of Benzothiazole, 4-chloro-2-(2-propynyloxy)- is predicted to display a number of key absorption bands:

Alkyne C-H Stretch: A sharp and relatively strong absorption is expected around 3300 cm⁻¹ for the stretching vibration of the terminal acetylenic C-H bond.

Alkyne C≡C Stretch: A band of weak to medium intensity is anticipated in the 2100-2260 cm⁻¹ region, corresponding to the carbon-carbon triple bond.

Aromatic and Methylene C-H Stretches: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ range, while the methylene C-H stretches are expected just below 3000 cm⁻¹.

Thiazole C=N Stretch: The C=N stretching of the benzothiazole ring is expected to be observed in the region of 1618-1640 cm⁻¹. researchgate.net

Aromatic C=C Stretches: The stretching of the carbon-carbon bonds within the aromatic ring will give rise to several bands in the 1400-1600 cm⁻¹ region.

Ether C-O Stretch: A strong absorption band, characteristic of the C-O-C ether linkage, is expected in the 1000-1200 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine stretching vibration will likely appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Alkyne C-H | ~3300 | Sharp, Medium |

| Alkyne C≡C | 2100 - 2260 | Weak to Medium |

| Aromatic C-H | 3000 - 3100 | Medium |

| Methylene C-H | < 3000 | Medium |

| Thiazole C=N | 1618 - 1640 | Medium |

| Aromatic C=C | 1400 - 1600 | Medium to Strong |

| Ether C-O | 1000 - 1200 | Strong |

| C-Cl | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

For Benzothiazole, 4-chloro-2-(2-propynyloxy)- , the mass spectrum would show a molecular ion peak ([M]⁺) that confirms the compound's molecular weight. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion, where the [M+2]⁺ peak would have an intensity approximately one-third that of the [M]⁺ peak.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, enabling the determination of the precise molecular formula.

The fragmentation pattern observed in the mass spectrum would offer further structural clues. Common fragmentation pathways for such molecules could include the cleavage of the propargyloxy side chain and fragmentation of the benzothiazole ring system.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. Benzothiazole and its derivatives are known to absorb light in the ultraviolet region. The UV-Vis spectrum of Benzothiazole, 4-chloro-2-(2-propynyloxy)- is expected to exhibit absorption bands arising from π → π* transitions within the conjugated benzothiazole system. While benzothiazole itself displays absorption maxima at approximately 220, 250, and 285 nm, the introduction of the chloro and propynyloxy (B15346420) substituents may lead to a slight bathochromic (red) shift of these bands. nih.gov Furthermore, given that many benzothiazole derivatives exhibit fluorescence, the emission properties of the title compound could also be investigated using fluorescence spectroscopy. nih.gov

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. nih.govbiointerfaceresearch.com While DFT provides a static, minimum-energy structure, MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov

Mechanistic Investigations of Molecular Interactions and Structure Activity Relationship Sar Studies

Ligand-Target Binding Studies via Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the nature of the molecular interactions. While specific docking studies for "Benzothiazole, 4-chloro-2-(2-propynyloxy)-" are not extensively documented in publicly available research, analyses of structurally similar benzothiazole (B30560) derivatives allow for a well-founded extrapolation of its likely binding behavior.

Docking studies on a variety of benzothiazole derivatives reveal that the benzothiazole scaffold commonly engages in a combination of hydrophobic and hydrogen bonding interactions within the active sites of target proteins. nih.gov The planar, bicyclic ring system is adept at forming π-π stacking and hydrophobic interactions with aromatic and aliphatic amino acid residues.

For instance, in studies involving antimicrobial targets like dihydroorotase, benzothiazole moieties have been shown to establish strong hydrophobic interactions with bulky amino acid residues at the entrance of the active site. nih.gov In the context of antifungal activity targeting lanosterol (B1674476) 14α-demethylase, the benzene (B151609) portion of the benzothiazole scaffold can form aromatic and hydrophobic interactions with residues such as Tyr118, Leu121, and Phe380. mdpi.com

The specific substituents of "Benzothiazole, 4-chloro-2-(2-propynyloxy)-" are expected to significantly modulate these interactions:

Hydrogen Bonding: The nitrogen atom within the thiazole (B1198619) ring can act as a hydrogen bond acceptor. acs.org Similarly, the oxygen atom of the 2-(2-propynyloxy) group provides an additional hydrogen bond acceptor site.

Hydrophobic Interactions: The benzene ring of the benzothiazole core, the chloro-substituent, and the propylene (B89431) chain of the propynyloxy (B15346420) group contribute to the molecule's lipophilicity, facilitating hydrophobic interactions with nonpolar pockets in a binding site. Docking studies of carborane-based benzothiazole ligands for the Cannabinoid Receptor Type 2 (CB2R) showed the benzothiazole moiety stabilized by interactions with residues like Lys408, Lys91, and Phe76. acs.org

Halogen Bonding: The 4-chloro group can potentially participate in halogen bonding, a noncovalent interaction where the chlorine atom acts as an electrophilic region, interacting with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

A summary of potential intermolecular interactions is presented below.

| Interaction Type | Participating Group on Ligand | Potential Interacting Residues/Moieties |

| Hydrogen Bonding | Thiazole Nitrogen, Ether Oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic/Van der Waals | Benzothiazole Ring, Propynyl Group | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | 4-Chloro Substituent | Carbonyl Oxygen (backbone), Lewis bases |

| π-Alkyne Interaction | Terminal Alkyne | Aromatic residues (e.g., Phenylalanine, Tryptophan) |

The binding of a ligand to a protein is not a simple lock-and-key process; both molecules can exhibit flexibility. Ligand binding can induce or stabilize specific conformational states in the target protein, which is often essential for its biological function or inhibition. nih.gov This phenomenon, known as "induced fit," can involve subtle side-chain rearrangements or large-scale domain movements. nih.govnih.gov

In targets like the human CB2 receptor, ligand binding can influence the conformation of key "toggle switch" residues, such as Trp258, which can affect receptor activation. acs.org The binding of a benzothiazole ligand could stabilize the receptor in either an active or inactive state, defining its role as an agonist or antagonist. acs.org For "Benzothiazole, 4-chloro-2-(2-propynyloxy)-", the specific shape and electronic profile conferred by its substituents would determine the precise conformational adjustments it induces upon binding, thereby dictating its pharmacological effect. Computational strategies that account for protein flexibility by using multiple receptor conformations can improve the accuracy of predicting ligand binding modes and affinities. nih.gov

Structure-Activity Relationship (SAR) Analysis of Benzothiazole Derivatives

SAR studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. benthamscience.com By systematically modifying the benzothiazole scaffold, researchers can identify key pharmacophoric elements and optimize properties like potency and selectivity.

The position and nature of substituents on the benzene ring of the benzothiazole core are critical determinants of biological activity. pharmacyjournal.in Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to modulate their physicochemical properties.

The introduction of a chloro group at the C4 position, as in the title compound, can have several effects:

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the entire benzothiazole ring system. This can influence the strength of hydrogen bonds and other electrostatic interactions with the target protein.

Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in the binding site.

Steric Effects: The size of the chlorine atom can influence the orientation of the ligand within the binding site, potentially forcing it into a more favorable or unfavorable conformation for binding.

Studies on related compounds have shown that chloro substitution can be beneficial for activity. For example, the introduction of a chloro group at the C4 position of 2-mercaptobenzothiazole (B37678) was found to increase its antifungal activity. pharmacyjournal.in Similarly, a review of benzothiazole derivatives highlights that substitutions at positions C4, C5, C6, and C7 are common strategies for modifying bioactivity. pharmacyjournal.in

The substituent at the C2 position of the benzothiazole ring is arguably one of the most significant for modulating biological activity. benthamscience.com The 2-(2-propynyloxy) group is a unique functional group that offers several potential interaction points.

Ether Linkage: The oxygen atom acts as a flexible linker and a hydrogen bond acceptor, allowing the terminal alkyne to orient itself within a binding pocket.

Propargyl Group (2-propynyl): This group consists of a flexible three-carbon chain and a terminal alkyne.

Hydrophobicity: The alkyl portion contributes to hydrophobic interactions.

Terminal Alkyne: The C≡C triple bond is a rigid, linear structure with unique electronic properties. It can participate in unconventional hydrogen bonds (with the terminal hydrogen) and π-interactions with aromatic residues. Furthermore, terminal alkynes are known reactive handles in medicinal chemistry, capable of forming covalent bonds with specific residues (e.g., cysteine) in a target-guided synthesis approach, or participating in bioorthogonal "click" chemistry reactions. The synthesis of 2-(4-propargyloxyphenyl)benzothiazole has been reported, demonstrating the chemical accessibility of incorporating this functional group into benzothiazole scaffolds. nih.gov

SAR studies on various benzothiazole series have yielded general principles that can be applied here:

Electron-withdrawing vs. Electron-donating Groups: The electronic nature of substituents on the benzene ring significantly impacts activity. In some series, electron-withdrawing groups enhance potency, while in others, electron-donating groups are favored. For example, in a series of bis-benzothiazoles, products with electron-donor substituents were found to be less toxic and more effective. nih.gov

Positional Isomerism: The specific location of a substituent is crucial. A chloro group at C4 will have a different impact on the molecule's properties and binding compared to a chloro group at C5, C6, or C7. pharmacyjournal.in

Lipophilicity and Size: A balance of lipophilicity is often required for optimal activity. While increased lipophilicity can improve membrane permeability and hydrophobic interactions, excessive lipophilicity can lead to poor solubility and non-specific binding.

The table below summarizes the expected contribution of each key substituent of the title compound to its binding profile.

| Substituent | Position | Expected Contribution to Binding Affinity and Selectivity |

| Chloro | C4 | Increases lipophilicity; potential for halogen bonding; alters electronic properties of the ring system. pharmacyjournal.in |

| Propynyloxy | C2 | Provides a flexible linker (ether); hydrogen bond acceptor (oxygen); hydrophobic interactions (propyl chain); potential for π-interactions and covalent bonding (terminal alkyne). nih.gov |

By combining the steric and electronic properties of the 4-chloro substituent with the unique interactive potential of the 2-(2-propynyloxy) group, "Benzothiazole, 4-chloro-2-(2-propynyloxy)-" represents a distinct chemical entity whose biological activity will be determined by the specific topology and chemical environment of its target binding site.

Enzyme Inhibition Mechanisms (in vitro, non-clinical)

No data is available regarding the characterization of inhibitory potencies or kinetic analysis of enzyme-inhibitor interactions for Benzothiazole, 4-chloro-2-(2-propynyloxy)-.

Characterization of Inhibitory Potencies Against Specific Enzymes (e.g., EGFR, HER2, TS, DHFR, alpha-glucosidase, sEH, FAAH)

Information on the IC50 values or percentage of inhibition against the specified enzymes for this compound could not be located.

Kinetic Analysis of Enzyme-Inhibitor Interactions

No studies detailing the kinetic parameters (e.g., Kᵢ, Kₘ, kcat) or the mode of inhibition (e.g., competitive, non-competitive) for this compound were found.

Receptor Binding Profiling (in vitro, non-clinical)

No data is available on the affinity, selectivity, or binding profile of Benzothiazole, 4-chloro-2-(2-propynyloxy)- to any receptor subtypes.

Affinity and Selectivity Studies for Receptor Subtypes (e.g., Dopamine D4 receptor)

No research detailing the binding affinity (e.g., Kᵢ, Kd) or selectivity of this compound for the Dopamine D4 receptor or other receptors could be identified.

Cellular Pathway Modulation Studies (in vitro, non-clinical)

No in vitro studies investigating the modulation of cellular pathways by Benzothiazole, 4-chloro-2-(2-propynyloxy)- are available in the public domain.

Investigations into Apoptosis Induction Mechanisms

No specific data on the ability of this compound to induce apoptosis or the mechanisms involved (e.g., activation of caspases, mitochondrial pathway) could be found.

Cell Cycle Perturbation Analysis

There is currently no available data from cell-based assays to describe how Benzothiazole, 4-chloro-2-(2-propynyloxy)- affects cell cycle progression. Studies that would typically utilize techniques such as flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound have not been reported.

Target Prediction and Pathway Enrichment Analysis

In the absence of any biological data, computational predictions of the molecular targets and affected pathways for Benzothiazole, 4-chloro-2-(2-propynyloxy)- have not been performed or published. Such in silico studies are crucial for generating hypotheses about a compound's mechanism of action and guiding further experimental validation.

As the field of chemical biology continues to expand, it is possible that future research will shed light on the biological properties of Benzothiazole, 4-chloro-2-(2-propynyloxy)-. Until then, its mechanistic profile remains a subject for future investigation.

Applications in Chemical Biology and Materials Science Excluding Clinical/physical Properties

Utilization in Bioorthogonal Ligation for Molecular Labeling and Probe Development

The terminal alkyne serves as a reactive handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net These reactions are known for their high efficiency, selectivity, and compatibility with biological systems, making them ideal for the precise labeling of biomolecules. researchgate.netnih.gov

The 2-(2-propynyloxy) group allows for the straightforward incorporation of the benzothiazole (B30560) scaffold into larger molecular structures. This enables the synthesis of "clickable" building blocks where the benzothiazole unit can act as a reporter group or a core scaffold. In a typical bioconjugation strategy, 4-chloro-2-(2-propynyloxy)benzothiazole is reacted with a biomolecule (such as a protein or nucleic acid) that has been modified to contain an azide (B81097) group. This process covalently attaches the benzothiazole moiety to the biological target, which can then be used for detection, imaging, or isolation.

Table 1: Key Bioorthogonal Reactions Involving Alkynes

| Reaction Name | Reactants | Catalyst | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Copper(I) | High efficiency, forms 1,4-disubstituted triazole. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne), Azide | None (strain-promoted) | Copper-free, suitable for live-cell applications. nih.govresearchgate.net |

A primary application of 4-chloro-2-(2-propynyloxy)benzothiazole is in creating fluorescent probes. The reaction of its alkyne group with an azide-functionalized fluorophore results in the formation of a highly stable 1,2,3-triazole ring. nih.govresearchgate.net This covalent linkage effectively couples the benzothiazole unit to a fluorescent molecule. The benzothiazole core itself can influence the photophysical properties of the resulting probe. researchgate.net This strategy allows for the development of novel probes for applications in cellular imaging and diagnostics, where they can be used to visualize specific biological targets or processes. nih.gov

Integration into Polymer and Supramolecular Architectures

In materials science, the alkyne group of 4-chloro-2-(2-propynyloxy)benzothiazole provides a versatile point of attachment for constructing advanced macromolecular assemblies.

The compound can be grafted onto polymer backbones that have been pre-functionalized with azide groups. Using the same click chemistry principles, the benzothiazole moiety can be precisely and efficiently introduced along the polymer chain. This post-polymerization modification can be used to tailor the properties of the material, such as its thermal stability, solubility, or optical characteristics.

4-chloro-2-(2-propynyloxy)benzothiazole can also serve as a fundamental building block in supramolecular chemistry. After being "clicked" to a complementary molecular unit, the benzothiazole component can engage in non-covalent interactions, such as π-π stacking. These interactions can guide the spontaneous organization of individual molecules into larger, well-defined structures like nanofibers, gels, or vesicles, which have potential uses in sensing and materials development.

Role as a Privileged Scaffold in Ligand Design for Chemical Probes

The benzothiazole core is considered a "privileged scaffold" in medicinal chemistry and chemical biology. nih.govnih.govresearchgate.net This designation is given to molecular frameworks that can bind to a variety of biological targets with high affinity. nih.govresearchgate.net The structure of 4-chloro-2-(2-propynyloxy)benzothiazole is particularly well-suited for this role. The propargyl group offers a site for conjugation, while the chlorinated benzothiazole core provides a stable and modifiable base for optimizing binding to specific proteins or enzymes. This modularity facilitates the creation of diverse libraries of chemical probes for use in high-throughput screening and target discovery. nih.gov

Development of Enzyme or Receptor Modulators for Research

The benzothiazole core is known to interact with various biological targets. Numerous derivatives have been synthesized and evaluated for their inhibitory or modulatory effects on enzymes such as kinases, polymerases, and cholinesterases, as well as their ability to bind to a range of receptors. The electronic properties and structural arrangement of the benzothiazole ring system allow for diverse interactions with the active sites of these biomolecules.

However, a specific investigation into "Benzothiazole, 4-chloro-2-(2-propynyloxy)-" as an enzyme or receptor modulator has not been detailed in the available scientific literature. The presence of the 2-propynyloxy group, containing a terminal alkyne, suggests potential for its use as a chemical probe or for "click chemistry" applications in bioconjugation studies. The chloro substituent at the 4-position would modulate the electronic properties of the benzothiazole ring, potentially influencing its binding affinity and selectivity for specific biological targets. Without dedicated studies, any discussion on its role as a modulator remains speculative.

Scaffold Hybridization Strategies

Scaffold hybridization is a powerful strategy in drug discovery and materials science, where two or more pharmacophores or functional scaffolds are combined to create a new molecule with potentially enhanced or novel properties. The benzothiazole nucleus is frequently employed as a component in such hybrid molecules due to its favorable physicochemical properties and versatile reactivity.

There is no specific information available in the scientific literature detailing the use of "Benzothiazole, 4-chloro-2-(2-propynyloxy)-" in scaffold hybridization strategies. In principle, the terminal alkyne of the 2-propynyloxy group would be an ideal handle for covalent linkage to other molecular scaffolds via copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. This would allow for the creation of a diverse library of hybrid molecules for screening in various biological or material science applications. The chloro-substituted benzothiazole moiety could serve as an anchor fragment, providing a specific interaction with a target protein or a desired electronic property in a new material. However, the actual implementation of such strategies with this specific compound is not documented.

Conclusion and Future Research Perspectives

Summary of Key Academic Insights on Benzothiazole (B30560), 4-chloro-2-(2-propynyloxy)-

Direct academic publications focusing exclusively on Benzothiazole, 4-chloro-2-(2-propynyloxy)- are limited. However, its structure allows for several key scientific inferences. The molecule consists of a benzothiazole core, which is a known pharmacophore present in numerous biologically active compounds and approved drugs. nih.gov The benzothiazole ring system is a cornerstone in medicinal chemistry, recognized for a wide spectrum of pharmacological activities. benthamdirect.comresearchgate.netpcbiochemres.com

The substituents on the core are critical to its potential function:

4-chloro group: The chlorine atom at the 4-position of the benzene (B151609) ring is an electron-withdrawing group. This substitution can significantly influence the electronic properties of the benzothiazole system, affecting its reactivity and interaction with biological targets. journalajrimps.com

2-(2-propynyloxy) group: This group, attached to the C2 position of the thiazole (B1198619) ring, is particularly significant. The terminal alkyne (propargyl group) is a highly versatile functional handle for modern chemical ligation techniques, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This suggests that the primary utility of this compound may be as a building block or a chemical probe for creating more complex molecules or for bioconjugation studies.

The parent compound, 4-chloro-2-hydroxybenzothiazole, is a known intermediate in the synthesis of herbicides like benazolin, highlighting the industrial relevance of this substituted benzothiazole scaffold. google.com The synthesis of 4-chloro-2-hydroxybenzothiazole can be achieved through the diazotisation of 2-amino-4-chlorobenzothiazole. google.com The introduction of the 2-propynyloxy group would typically follow, via nucleophilic substitution.

Emerging Methodologies in Benzothiazole Synthesis and Derivatization

The synthesis of the benzothiazole core and its derivatives is a mature field, yet new and improved methodologies continually emerge, often with a focus on efficiency and sustainability ("green chemistry"). bohrium.comnih.gov These methods are directly relevant to the potential large-scale production of compounds like Benzothiazole, 4-chloro-2-(2-propynyloxy)-.

Key synthetic approaches include:

Condensation Reactions: The most traditional and widely used method involves the condensation of 2-aminothiophenols with various carbonyl compounds (aldehydes, ketones, carboxylic acids, or acyl chlorides). nih.gov Recent advancements focus on using milder and more efficient catalysts. researchgate.netnih.gov

One-Pot and Multicomponent Reactions: To improve efficiency and reduce waste, one-pot syntheses are increasingly favored. mdpi.com These strategies combine multiple reaction steps without isolating intermediates, saving time and resources.

Green Chemistry Approaches: There is a significant trend towards using environmentally benign solvents like water or glycerol, and developing reusable, heterogeneous catalysts to minimize the environmental impact of synthesis. researchgate.netbohrium.comnih.gov

Metal-Catalyzed Cyclizations: Transition metals like ruthenium and palladium are used to catalyze the intramolecular cyclization of N-arylthioureas, offering an alternative route to the benzothiazole core. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many benzothiazole syntheses. benthamscience.com

Table 1: Comparison of Modern Catalysts in Benzothiazole Synthesis

| Catalyst System | Substrates | Key Advantages | Reference |

|---|---|---|---|

| H₂O₂/HCl | 2-aminothiophenol, aldehydes | Room temperature, high yields | nih.gov |

| Polystyrene-grafted iodine acetate | 2-aminothiophenol, benzaldehyde | Solid-supported catalyst, easy removal | nih.gov |

| SnP₂O₇ | 2-aminothiophenol, aromatic aldehydes | Reusable heterogeneous catalyst, short reaction times | nih.gov |

| nano-ZnO-sulfuric acid | 2-aminothiophenols, aldehydes | Eco-friendly, powerful heterogeneous catalyst | researchgate.net |

Future Directions in Mechanistic Biological Studies of Benzothiazole Analogs

Benzothiazole derivatives are a focal point of drug discovery due to their broad biological activity profile, which includes anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective properties. pcbiochemres.combenthamscience.comnih.govscilit.net Future research is aimed at elucidating the precise mechanisms of action to design more potent and selective therapeutic agents. researchgate.net

Target Identification and Validation: A primary future direction is the identification of specific molecular targets. For instance, some benzothiazole derivatives act as inhibitors of enzymes crucial for disease progression, such as receptor tyrosine kinases (EGFR), the PI3K/Akt/mTOR pathway in cancer, or monoamine oxidase B (MAO-B) in neurodegenerative diseases. frontiersin.orgnih.gov The alkyne handle on Benzothiazole, 4-chloro-2-(2-propynyloxy)- makes it an ideal candidate for use in activity-based protein profiling (ABPP) to identify its cellular binding partners.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzothiazole scaffold and its substituents will continue to be a core research activity. researchgate.net Computational methods, such as molecular docking and density functional theory (DFT) calculations, are increasingly used to predict binding affinities and guide the synthesis of more effective analogs. mdpi.com

Modulation of Inflammatory Pathways: Chronic inflammation is linked to numerous diseases, including cancer. nih.gov Benzothiazole derivatives that can modulate inflammatory pathways, for example by inhibiting the production of cytokines like IL-6 and TNF-α, are of significant interest for developing dual-action anti-inflammatory and anticancer drugs. frontiersin.org

Overcoming Drug Resistance: The development of benzothiazole derivatives that are effective against drug-resistant strains of bacteria or cancer cells is a critical area of future research. researchgate.net

Potential for Advancements in Chemical Tool Development and Material Innovation

Beyond medicine, the unique properties of benzothiazoles lend themselves to applications in chemical biology and material science.

Chemical Probe Development: As mentioned, the terminal alkyne of Benzothiazole, 4-chloro-2-(2-propynyloxy)- is its most promising feature. It can be readily conjugated to reporter tags (like fluorophores or biotin) or attached to solid supports. This allows for its use as a chemical probe to study biological systems, pull down target proteins for identification, or create arrays for high-throughput screening.

Fluorescent Materials and Sensors: The benzothiazole ring system is inherently fluorescent. mdpi.com Derivatives have been developed as fluorescent markers and imaging agents, for example, for detecting β-amyloid plaques associated with Alzheimer's disease. pcbiochemres.com The synthesis of novel derivatives could lead to new fluorescent dyes with tailored properties (e.g., large Stokes' shifts, high quantum yields) for advanced imaging applications. mdpi.com

Organic Electronics: The fused aromatic system of benzothiazole makes it a suitable building block for organic semiconductors and electroluminescent devices. mdpi.com The ability to functionalize the core allows for the fine-tuning of electronic properties, opening avenues for new materials in organic light-emitting diodes (OLEDs) and other electronic applications.

Agrochemicals: The benzothiazole scaffold is found in various agricultural chemicals with herbicidal, fungicidal, and antiviral properties. researchgate.net Research into new derivatives could lead to the development of more effective and safer agrochemicals.

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| Benzothiazole, 4-chloro-2-(2-propynyloxy)- | Subject of the article |

| 4-chloro-2-hydroxybenzothiazole | Herbicide intermediate, precursor |

| Benazolin | Herbicide |

| 2-amino-4-chlorobenzothiazole | Synthetic precursor |

| 2-aminothiophenol | Common precursor for benzothiazole synthesis |

| N-arylthioureas | Precursors for metal-catalyzed synthesis |

| 2,4-dihydroxybenzaldehyde | Reagent in synthesis of MAO-B inhibitors |

| Guanidine hydrochloride | Reagent in pyrimidine (B1678525) synthesis |

| Frentizole | Immunosuppressive drug with benzothiazole core |

| Pramipexole | Dopamine agonist for Parkinson's disease |

| Riluzole | Drug for ALS with benzothiazole core |

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-2-(2-propynyloxy)benzothiazole, and how are reaction conditions optimized?